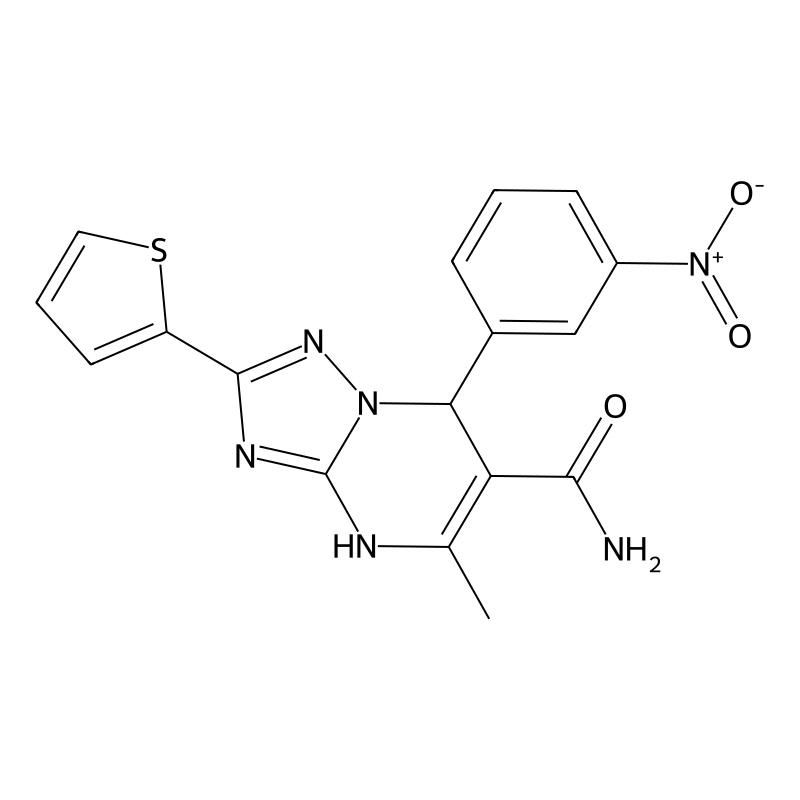

5-methyl-7-(3-nitrophenyl)-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Triazolopyrimidine Scaffold

The core structure of this molecule belongs to the triazolopyrimidine family, which has been studied for its diverse biological activities, particularly in the field of oncology. Some triazolopyrimidine derivatives have shown promising antitumor properties .

Thiophene Moiety

The thiophene ring present in the molecule is another interesting structural feature. Thiophene derivatives have been investigated for their potential applications in various fields, including medicinal chemistry due to their anti-tumor properties .

Nitro Group

The presence of a nitro group (NO2) can influence the molecule's biological properties. Nitro groups can affect a molecule's electronic properties and hydrophobicity, which can in turn impact its absorption, distribution, metabolism, and excretion (ADME) profile.